molecular formula C14H15BF3NO5 B1518600 1-Boc-5-(trifluoromethoxy)indole-2-boronic acid CAS No. 1034566-16-9

1-Boc-5-(trifluoromethoxy)indole-2-boronic acid

Cat. No. B1518600
M. Wt: 345.08 g/mol
InChI Key: NXJYBHYZMYXEJG-UHFFFAOYSA-N
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Description

1-Boc-5-(trifluoromethoxy)indole-2-boronic acid is a type of organoboron reagent . Organoboron reagents are widely used in Suzuki–Miyaura cross-coupling, a common method for forming carbon-carbon bonds .


Chemical Reactions Analysis

Organoboron reagents like 1-Boc-5-(trifluoromethoxy)indole-2-boronic acid are commonly used in Suzuki–Miyaura cross-coupling . This reaction involves the coupling of an organoboron compound with an organic halide or pseudohalide in the presence of a palladium catalyst .

Scientific Research Applications

  • Preparation of Dihalogenated Pyrazoles

    • Field : Organic Synthesis
    • Application : This compound is used as a reactant for the preparation of dihalogenated pyrazoles .
    • Method : The method involves dipolar cycloaddition by palladium-catalyzed cross-coupling processes .
    • Results : The specific outcomes of this application are not provided in the source .
  • Synthesis of Isocryptolepine Alkaloid

    • Field : Medicinal Chemistry
    • Application : This compound is used in the synthesis of the isocryptolepine alkaloid and its related skeletons .
    • Method : The method involves a modified Pictet-Spengler reaction .
    • Results : The specific outcomes of this application are not provided in the source .
  • Synthesis of Indole Derivatives

    • Field : Organic Chemistry
    • Application : Indole derivatives are significant in natural products and drugs. They play a main role in cell biology and are used as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .
    • Method : The Fischer indole synthesis involves the reaction of the optically active cyclohexanone and phenylhydrazine hydrochloride using methanesulfonic acid under reflux in MeOH .
    • Results : The reaction yields a tricyclic indole in good yield (84% yield). After six steps, it gives azepinoindole .
  • Preparation of Dihalogenated Pyrazoles

    • Field : Organic Synthesis
    • Application : This compound is used as a reactant for the preparation of dihalogenated pyrazoles .
    • Method : The method involves dipolar cycloaddition by palladium-catalyzed cross-coupling processes .
    • Results : The specific outcomes of this application are not provided in the source .
  • Copper-catalyzed Trifluoromethylation

    • Field : Organic Chemistry
    • Application : This compound can be used in copper-catalyzed trifluoromethylation .
    • Method : The method involves the use of a copper catalyst to introduce a trifluoromethyl group into the compound .
    • Results : The specific outcomes of this application are not provided in the source .
  • Synthesis of Hydroxyquinones

    • Field : Organic Chemistry
    • Application : This compound can be used in the synthesis of hydroxyquinones via Suzuki-Miyaura coupling of phenylidonium ylides of hydroxyquinones .
    • Method : The method involves the use of a palladium catalyst to couple phenylidonium ylides of hydroxyquinones with the boronic acid .
    • Results : The specific outcomes of this application are not provided in the source .
  • Homocoupling Reactions

    • Field : Organic Chemistry
    • Application : This compound can be used in homocoupling reactions .
    • Method : The method involves the coupling of two identical molecules to form a new compound .
    • Results : The specific outcomes of this application are not provided in the source .

properties

IUPAC Name

[1-[(2-methylpropan-2-yl)oxycarbonyl]-5-(trifluoromethoxy)indol-2-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BF3NO5/c1-13(2,3)24-12(20)19-10-5-4-9(23-14(16,17)18)6-8(10)7-11(19)15(21)22/h4-7,21-22H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXJYBHYZMYXEJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(N1C(=O)OC(C)(C)C)C=CC(=C2)OC(F)(F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BF3NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10656456
Record name [1-(tert-Butoxycarbonyl)-5-(trifluoromethoxy)-1H-indol-2-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10656456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Boc-5-(trifluoromethoxy)indole-2-boronic acid

CAS RN

1034566-16-9
Record name [1-(tert-Butoxycarbonyl)-5-(trifluoromethoxy)-1H-indol-2-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10656456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1034566-16-9
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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